1,3-Dichloro-1,1,2,3,3-pentafluoropropane

Description

Nomenclature and Chemical Identity

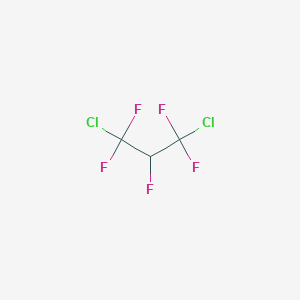

1,3-Dichloro-1,1,2,3,3-pentafluoropropane, a hydrochlorofluorocarbon (HCFC), is a volatile derivative of propane (B168953). wikipedia.org Its chemical formula is C₃HCl₂F₅. nist.gov This compound is also commonly identified by the designation HCFC-225cb. wikipedia.org

The International Union of Pure and Applied Chemistry (IUPAC) name for this substance is 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469). wikipedia.org It is also known by other names such as Freon-225cb, AK-225, and Refrigerant 225cb. wikipedia.org The CAS Registry Number for 1,3-Dichloro-1,1,2,2,3-pentafluoropropane is 507-55-1. wikipedia.org

Table 1: Chemical Identity of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225cb)

| Identifier | Value |

|---|---|

| Chemical Name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane |

| HCFC Designation | HCFC-225cb |

| Chemical Formula | C₃HCl₂F₅ nist.govchembk.com |

| Molecular Weight | 202.94 g/mol noaa.gov |

| CAS Number | 507-55-1 wikipedia.org |

| IUPAC Name | 1,3-dichloro-1,1,2,2,3-pentafluoropropane wikipedia.org |

| Synonyms | Freon-225cb, AK-225, Refrigerant 225cb, R-225cb wikipedia.org |

Historical Context within Halocarbon Chemistry

Hydrochlorofluorocarbons (HCFCs) are a class of chemical compounds containing hydrogen, chlorine, fluorine, and carbon. refrigeranthq.com They were developed as transitional substances to replace the more ozone-damaging chlorofluorocarbons (CFCs). canada.ca Specifically, HCFC-225cb, as part of the HCFC-225 mixture, was developed as a "drop-in" alternative for CFC-113, a widely used cleaning agent in various industries, including electronics and precision cleaning. p2infohouse.org The physical and chemical properties of the HCFC-225 blend are very similar to those of CFC-113, allowing for its use in existing cleaning equipment with minimal modifications. p2infohouse.org This made it a crucial transitional solvent, particularly in applications where other alternatives were not suitable. p2infohouse.org For instance, in the aerospace industry, HCFC-225 was selected as an interim replacement for CFC-113 for cleaning large-scale propulsion oxygen systems. wikipedia.org

The discovery in the 1970s that CFCs were depleting the stratospheric ozone layer led to international action. techspray.commicrocare.com The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, established a framework for the phase-out of ozone-depleting substances (ODS). refrigeranthq.comtechspray.com As a result, the production of CFCs was largely halted in developed countries by 1996. p2infohouse.org

HCFCs, including HCFC-225cb, have a lower ozone depletion potential (ODP) than CFCs but are still recognized as harmful to the ozone layer. epa.govepa.gov Consequently, HCFCs were also slated for phase-out under the Montreal Protocol. epa.gov The timeline for the HCFC phase-out was accelerated by the Copenhagen Amendment in 1992 and further refined in subsequent meetings. mongabay.com In the United States, the Clean Air Act enforces the Montreal Protocol, and the Environmental Protection Agency (EPA) manages the phase-out through a system of allowances for production and import. epa.govepa.gov The production and import of HCFC-225 were banned in the U.S. as of January 1, 2015, with some exceptions for existing inventory. techspray.comepa.gov The complete phase-out of HCFCs in developed countries was targeted for 2020, with developing countries having until 2030. canada.camongabay.com

Table 2: Environmental Properties and Regulatory Status of HCFC-225cb

| Property | Value |

|---|---|

| Ozone Depletion Potential (ODP) | 0.033 unep.org |

| Global Warming Potential (GWP, 100-year) | 595 unep.org |

| Atmospheric Lifetime (years) | 5.9 epa.gov |

| Regulatory Status | Phased out under the Montreal Protocol epa.gov |

Isomeric Forms and Structural Diversity (e.g., HCFC-225ca, HCFC-225da, HCFC-225aa)

HCFC-225 is not a single compound but a mixture of isomers, with HCFC-225ca and HCFC-225cb being the two primary components in commercial blends like Asahiklin AK-225. p2infohouse.orgtechspray.com Isomers are molecules that have the same chemical formula but different structural arrangements of atoms. In the case of dichloropentafluoropropane (C₃HCl₂F₅), several isomers exist, each with unique physical and chemical properties. noaa.govrefrigeranthq.com

Besides HCFC-225ca (3,3-Dichloro-1,1,1,2,2-pentafluoropropane) and HCFC-225cb (1,3-Dichloro-1,1,2,2,3-pentafluoropropane), other isomers include HCFC-225aa (2,2-Dichloro-1,1,1,3,3-pentafluoropropane) and HCFC-225da (1,2-Dichloro-1,1,3,3,3-pentafluoropropane). noaa.gov These isomers differ in the placement of the chlorine and hydrogen atoms on the three-carbon propane backbone. This structural diversity leads to variations in properties such as boiling point, density, and ozone depletion potential among the different isomers. noaa.gov

Table 3: Properties of Selected HCFC-225 Isomers

| Isomer | Chemical Name | CAS Number | Molecular Formula | Ozone Depletion Potential (ODP) |

|---|---|---|---|---|

| HCFC-225ca | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) noaa.gov | 422-56-0 noaa.gov | C₃HCl₂F₅ haz-map.com | 0.025 unep.org |

| HCFC-225cb | 1,3-Dichloro-1,1,2,2,3-pentafluoropropane noaa.gov | 507-55-1 noaa.gov | C₃HCl₂F₅ wikipedia.org | 0.033 unep.org |

| HCFC-225da | 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (B114831) noaa.gov | 431-86-7 noaa.gov | C₃HCl₂F₅ noaa.gov | 0.071 noaa.gov |

| HCFC-225aa | 2,2-Dichloro-1,1,1,3,3-pentafluoropropane (B159064) noaa.gov | 128903-21-9 noaa.gov | C₃HCl₂F₅ noaa.gov | 0.094 noaa.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-1,1,2,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-2(7,8)1(6)3(5,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGBOLGHJQQORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(F)(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042031 | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloro-1,1,2,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

136013-79-1 | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136013-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225ea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136013791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DICHLORO-1,1,2,3,3-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Y2TGH7I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,3 Dichloro 1,1,2,3,3 Pentafluoropropane

Established Industrial Synthesis Routes

The industrial production of dichloropentafluoropropane isomers has primarily relied on addition reactions involving smaller fluorinated molecules.

A significant industrial method for producing 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) is the addition of dichlorofluoromethane (B1207983) (HCFC-21) to tetrafluoroethylene (B6358150) (TFE). wikipedia.org This reaction typically requires a catalyst to proceed efficiently.

The reaction can be represented as follows:

CHCl₂F + CF₂=CF₂ → CHCl₂CF₂CF₃ (and isomers)

The product of this reaction is often a mixture of dichloropentafluoropropane isomers, with HCFC-225cb being a major component. wikipedia.org The specific isomer distribution can be influenced by the reaction conditions and the catalytic system employed.

Another established route to obtaining dichloropentafluoropropanes involves a two-step process. The first step is the addition of trichlorofluoromethane (B166822) (CFC-11) to tetrafluoroethylene (TFE). This reaction yields trichloropentafluoropropanes (e.g., CCl₃CF₂CF₃, also known as CFC-215cb). google.com

The initial addition reaction can be written as:

CCl₃F + CF₂=CF₂ → CCl₃CF₂CF₃

The resulting trichloropentafluoropropane can then be reduced to the desired dichloropentafluoropropane. For instance, CFC-215cb can be reacted with hydrogen to produce 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca). google.com

This reduction step replaces a chlorine atom with a hydrogen atom:

CCl₃CF₂CF₃ + H₂ → CHCl₂CF₂CF₃ + HCl

This method provides a pathway to specific isomers like HCFC-225ca, which is valuable as a starting material for the synthesis of other important fluorochemicals. google.com

Alternative Synthetic Approaches and Reaction Mechanism Elucidation

Beyond the primary industrial routes, alternative methods for the synthesis of dichloropentafluoropropanes have been explored. One such method involves the reaction of 2,2,3,3,3-pentafluoro-1-propanol (B1212958) with p-toluenesulfonate chloride to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. This intermediate is then reacted with lithium chloride in N-methylpyrrolidone to produce 1-chloro-2,2,3,3,3-pentafluoropropane. Subsequent chlorination of this compound yields 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca). prepchem.com

Research into the reaction mechanisms of these syntheses aims to improve yield, selectivity, and efficiency. For example, studies have investigated the role of catalysts and reaction conditions in directing the addition and isomerization pathways.

Isomerization Studies for Dichloropentafluoropropanes (e.g., HCFC-225aa to HCFC-225ca)

The mixture of dichloropentafluoropropane isomers produced through industrial synthesis often requires separation or isomerization to obtain a specific, more desirable isomer. A notable example is the isomerization of 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa) to 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca). google.com

This isomerization is significant because HCFC-225ca is a key intermediate in the production of next-generation refrigerants like 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.com The process typically involves passing a gaseous stream of HCFC-225aa over a heated metal oxide catalyst. google.com

| Starting Isomer | Target Isomer | Catalyst | Temperature (°C) | Phase |

| HCFC-225aa | HCFC-225ca | Metal Oxide | ≤ 290 | Gas |

| HCFC-225cb | HCFC-225ca | Partially Fluorinated Aluminum Chloride | - | - |

Table 1: Isomerization of Dichloropentafluoropropanes. Data sourced from google.com.

The yield of HCFC-225ca from the isomerization of 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb) using a partially fluorinated aluminum chloride catalyst has been reported to be around 10%. google.com

Catalytic Systems in the Synthesis of Fluorinated Propane (B168953) Derivatives

Catalysts play a crucial role in the synthesis of fluorinated propanes, influencing reaction rates, selectivity, and energy requirements. In the context of dichloropentafluoropropane synthesis, various catalytic systems have been investigated.

For the addition of dichlorofluoromethane to tetrafluoroethylene, partially fluorinated metal oxides have been shown to be effective. google.com Specifically, activated zirconium oxide catalysts have been studied for this Friedel-Crafts type reaction. google.com

In the isomerization of dichloropentafluoropropane isomers, metal oxide catalysts are employed to facilitate the rearrangement of atoms within the molecule. google.com For the dehydrofluorination of HCFC-225ca to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya), a precursor to HFO-1234yf, a phase-transfer catalyst is used in the presence of an aqueous alkali solution. google.com

The development of more efficient and selective catalytic systems remains an active area of research, driven by the need for more sustainable and cost-effective production of valuable fluorinated propane derivatives. Recent research has even explored the use of copper single-atom catalysts with water and sunlight for the photocatalytic dehydrogenation of propane, highlighting a potential future direction for more environmentally friendly synthesis routes. bioengineer.org

Chemical Reactivity and Environmental Degradation of 1,3 Dichloro 1,1,2,3,3 Pentafluoropropane

Reactions with Specific Chemical Reagents

While relatively stable, 1,3-dichloro-1,1,2,3,3-pentafluoropropane can undergo vigorous reactions with certain classes of chemical reagents.

1,3-dichloro-1,1,2,3,3-pentafluoropropane is generally chemically inert in many situations but can react violently with strong reducing agents. chemicalbook.comchemicalbook.com This category includes highly reactive metals such as alkali metals (e.g., sodium, potassium) and alkaline earth metals (e.g., magnesium, calcium), as well as powdered aluminum. The reaction with these active metals can be vigorous and potentially explosive, especially under conditions of elevated temperature or pressure. The reaction mechanism involves the reduction of the carbon-chlorine bonds.

Table 1: Reactivity with Strong Reducing Agents

| Reagent Class | Examples | Reactivity Outcome |

| Strong Reducing Agents / Active Metals | Sodium (Na), Potassium (K), Magnesium (Mg), Powdered Aluminum (Al) | Violent, potentially explosive reaction. chemicalbook.comchemicalbook.comnih.gov |

The compound can react with strong oxidizing agents, particularly under the influence of extreme temperatures. chemicalbook.comnih.gov While stable under normal conditions, the presence of powerful oxidizers can lead to the breakdown of the molecule. The carbon-hydrogen bond is a potential site for initial attack by strong oxidizers.

Contact with strong bases, such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) in alcoholic solutions, can initiate dehydrohalogenation reactions. wikipedia.orgnih.govnoaa.gov In this type of reaction, a hydrogen atom and a chlorine atom are eliminated from adjacent carbon atoms, leading to the formation of an alkene. Specifically, the reaction of 1,3-dichloro-1,1,2,3,3-pentafluoropropane with a strong base can result in the formation of chloropentafluoropropene isomers. This reaction may also release toxic gases. wikipedia.orgnih.govnoaa.gov

Table 2: Reaction with Strong Bases and By-product Formation

| Reagent | Reaction Type | Potential By-products |

| Strong Bases (e.g., NaOH, KOH) | Dehydrochlorination | Chloropentafluoropropene isomers, Toxic Gases wikipedia.orgnih.govnoaa.gov |

Thermal Stability and Decomposition Pathways at Extreme Temperatures

1,3-dichloro-1,1,2,3,3-pentafluoropropane is thermally stable under normal operating temperatures. However, when subjected to extreme temperatures, such as those encountered in fires or certain industrial processes, it will decompose. wikipedia.orgnih.gov The thermal decomposition of halogenated hydrocarbons can generate highly toxic and corrosive by-products.

At temperatures exceeding 250°C, decomposition can yield hazardous substances including: ecetoc.org

Hydrogen fluoride (B91410) (HF) : A highly corrosive and toxic gas.

Hydrogen chloride (HCl) : A corrosive and toxic gas.

Carbonyl halides : Such as carbonyl fluoride (COF₂) and phosgene (B1210022) (COCl₂), which are extremely toxic gases.

Other halogenated decomposition products.

The presence of metals can catalyze the thermal decomposition process, lowering the temperature at which it begins. wikipedia.org

Table 3: Thermal Decomposition Products

| Condition | Temperature | Potential Decomposition Products |

| Thermal Decomposition | > 250°C | Hydrogen fluoride (HF), Hydrogen chloride (HCl), Carbonyl fluoride (COF₂), Phosgene (COCl₂) wikipedia.orgecetoc.org |

Atmospheric Degradation Mechanisms

Once released into the environment, the fate of 1,3-dichloro-1,1,2,3,3-pentafluoropropane is primarily determined by atmospheric chemical reactions.

In the troposphere, the principal degradation pathway for 1,3-dichloro-1,1,2,3,3-pentafluoropropane is its reaction with photochemically produced hydroxyl radicals (•OH). wikipedia.org These highly reactive radicals are formed in the atmosphere through photochemical processes involving ozone and water vapor. The •OH radical initiates the degradation by abstracting the hydrogen atom from the molecule. This initial reaction leads to the formation of a haloalkyl radical, which then undergoes a series of further reactions, ultimately breaking down into smaller, oxidized species. The atmospheric half-life for this degradation process is estimated to be significant, on the order of several years. wikipedia.org One estimate places the half-life for this reaction in the air at 4.9 years. wikipedia.org

Atmospheric Half-life Determination and Kinetic Studies

The atmospheric longevity of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225cb) is primarily dictated by its reaction with hydroxyl (OH) radicals in the troposphere. This reaction initiates the degradation cascade of the compound. The atmospheric half-life of HCFC-225cb has been estimated to be approximately 4.9 years. wikipedia.org Another assessment reports a slightly longer atmospheric lifetime of 5.9 years. epa.gov

Interactive Data Table: Atmospheric Lifetime of HCFC-225cb

| Parameter | Value | Source |

| Atmospheric Half-life | 4.9 years | wikipedia.org |

| Atmospheric Lifetime | 5.9 years | epa.gov |

Note: The atmospheric half-life and lifetime are influenced by factors such as the concentration of OH radicals, temperature, and atmospheric pressure. The provided values are estimates based on model calculations.

Identification of Atmospheric Degradation Products

The atmospheric degradation of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225cb) is initiated by the abstraction of a hydrogen atom by a hydroxyl (OH) radical. This initial reaction forms a halogenated alkyl radical. Subsequent reactions with molecular oxygen (O2) lead to the formation of a peroxy radical (RO2).

The fate of this peroxy radical is complex and can proceed through various reaction channels, leading to a range of degradation products. While specific experimental studies on the complete degradation pathway of HCFC-225cb are limited, the general mechanism for hydrochlorofluorocarbons (HCFCs) suggests the formation of halogenated carbonyls, acids, and other oxygenated species. rsc.org

Based on the degradation mechanisms of structurally similar compounds, the atmospheric oxidation of HCFC-225cb is expected to yield products such as:

Carbonyl Fluoride (COF2)

Formyl Fluoride (HC(O)F)

Phosgene (COCl2)

Chlorofluoroacetic acids

For instance, studies on the degradation of other HCFCs, such as HCFC-141b and HCFC-142b, have indicated the formation of mixed fluorochloroacetic acids. copernicus.org The degradation of other fluorinated propene derivatives has been shown to produce acetyl fluoride and formaldehyde (B43269) as major products. wikipedia.org It is plausible that the degradation of HCFC-225cb would also lead to the formation of similar classes of compounds. The final degradation products are typically removed from the atmosphere through deposition and washout processes.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dichloro 1,1,2,3,3 Pentafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹⁹F.

The structure of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane (ClCF₂-CHF-CClF₂) contains three distinct fluorine environments. The two fluorine atoms on the first carbon (-CClF₂) are chemically different from the single fluorine on the central carbon (-CHF-) and the two fluorine atoms on the third carbon (-CClF₂). Due to the chiral center at the second carbon, the fluorine atoms on each CClF₂ group are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.

The ¹H NMR spectrum of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane is characterized by a single proton environment corresponding to the hydrogen atom on the central carbon (C2). This proton is coupled to the adjacent fluorine atoms. A patent describing the synthesis of this compound reports a signal for this proton. rsc.org The observed multiplicity, a triplet, arises from the coupling of the proton to the two equivalent fluorine atoms on the adjacent carbons.

¹H NMR Spectroscopic Data for 1,3-Dichloro-1,1,2,3,3-pentafluoropropane

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

|---|

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic spectrum that serves as a molecular fingerprint. The absorption of infrared radiation corresponds to specific bond stretching and bending frequencies within the molecule. For 1,3-Dichloro-1,1,2,3,3-pentafluoropropane, the spectrum is dominated by strong absorptions associated with the C-F and C-Cl bonds.

Calculated infrared absorption data for the most stable conformer of the molecule provides insight into its vibrational properties. noaa.gov The intense bands in the 1000-1200 cm⁻¹ region are characteristic of C-F stretching vibrations, while absorptions at lower frequencies are typically associated with C-Cl stretching and various bending modes.

Calculated Infrared Absorption Data for 1,3-Dichloro-1,1,2,3,3-pentafluoropropane

| Band Center (cm⁻¹) | Band Strength (10⁻¹⁸ cm²/molecule·cm⁻¹) | Probable Vibrational Mode Assignment |

|---|---|---|

| 1361.3 | 2.59 | C-H Bending |

| 1184.6 | 17.5 | C-F Stretching |

| 1121.8 | 21.9 | C-F Stretching |

| 1083.5 | 11.2 | C-F Stretching |

| 948.3 | 7.82 | C-C Stretching / Bending |

| 832.7 | 10.9 | C-Cl Stretching |

| 700.1 | 5.37 | C-Cl Stretching |

| 566.2 | 8.84 | CF₂ Bending / Deformation |

| 465.1 | 3.51 | CF₂ Bending / Deformation |

Data is for the lowest energy conformer as reported in the reference. noaa.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through the analysis of fragmentation patterns.

The molecular weight of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane is 202.94 g/mol . chemicalbook.com In mass spectrometry, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion ([M]⁺). The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, leading to ion clusters with mass-to-charge ratios (m/z) corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms. The predicted monoisotopic mass of the molecular ion is 201.93755 Da. uni.lu

While the molecular ion can be characterized, detailed experimental data on the specific fragmentation patterns of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane under electron impact or other ionization methods are not widely published. Typically, halocarbons fragment through the loss of halogen atoms or halocarbon groups. Common fragmentation pathways would involve the cleavage of C-Cl and C-F bonds, as well as the C-C backbone, leading to the formation of various smaller charged fragments.

Predicted Mass-to-Charge Ratios (m/z) for Adducts of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M]⁺ | 201.93700 | uni.lu |

| [M+H]⁺ | 202.94483 | uni.lu |

| [M-H]⁻ | 200.93027 | uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components of a sample and then provides mass spectra for their identification. GC-MS is a standard method for the detection and quantification of hydrochlorofluorocarbons, including 1,3-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225ea), in various matrices. wikipedia.orgnih.gov

In the context of complex mixtures, such as environmental samples or refrigerant blends, the gas chromatography component separates HCFC-225ea from its isomers (like HCFC-225cb and HCFC-225ca) and other compounds based on their different boiling points and affinities for the GC column stationary phase. Following separation, the mass spectrometer detects the compound as it elutes from the column. By monitoring for the characteristic mass-to-charge ratio of the molecular ion and its principal fragments, GC-MS provides highly sensitive and selective analysis, confirming the presence and concentration of the compound. This technique is specifically cited in regulatory guidelines for monitoring ozone-depleting substances. nih.gov

Table of Mentioned Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| 1,3-Dichloro-1,1,2,3,3-pentafluoropropane | HCFC-225ea | C₃HCl₂F₅ |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane (B8469) | HCFC-225cb | C₃HCl₂F₅ |

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) | HCFC-225ca | C₃HCl₂F₅ |

| Chlorine | - | Cl |

| Hydrogen | - | H |

| Carbon | - | C |

X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a valuable tool for studying the interactions of chemical compounds with various surfaces, providing insights into adsorption, degradation, and chemical bonding at the material interface.

Despite the utility of XPS, specific studies detailing the surface interactions of 1,3-dichloro-1,1,2,3,3-pentafluoropropane are not prominently available. Such research would be invaluable in understanding its behavior as a cleaning agent and solvent, particularly in the electronics and aerospace industries where it was used as a replacement for other ozone-depleting substances. wikipedia.org Investigations using XPS could elucidate the mechanisms of surface cleaning, identify potential residues left on substrates, and analyze the chemical changes the compound might undergo upon interaction with different materials.

Predicted Spectroscopic Parameters (e.g., Collision Cross Section)

Predicted spectroscopic parameters, such as the collision cross section (CCS), are important for the analytical characterization of compounds, especially in techniques like ion mobility spectrometry-mass spectrometry (IMS-MS). The CCS is a measure of the effective area of an ion in the gas phase and is influenced by its size, shape, and charge distribution.

Currently, there is a lack of published data regarding the predicted or experimentally determined collision cross section of 1,3-dichloro-1,1,2,3,3-pentafluoropropane. The availability of such data would be beneficial for its unambiguous identification in complex mixtures and for understanding its transport properties in the gas phase. Computational chemistry methods are often employed to predict these parameters, which can then be validated by experimental measurements.

Environmental Impact and Atmospheric Chemistry Research of 1,3 Dichloro 1,1,2,3,3 Pentafluoropropane

Ozone Depletion Potential (ODP) Assessments and Revisions

Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to destroy stratospheric ozone. wikipedia.org The benchmark for this scale is trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.org Hydrochlorofluorocarbons (HCFCs) like HCFC-225cb were developed as transitional substitutes for CFCs because they have lower ODPs. fexa.ionih.gov The presence of hydrogen in the HCFC molecule makes them more susceptible to degradation in the troposphere, reducing the amount of chlorine that can reach the stratosphere to participate in ozone-destroying catalytic cycles. wikipedia.org

Initial and subsequent assessments have consistently categorized HCFC-225cb as a substance with a non-zero ODP. Research and international scientific assessments, such as those conducted for the Montreal Protocol, have established specific ODP values for HCFC-225cb. One assessment reports an ODP of 0.03, noting it is on the higher end for HCFCs. wikipedia.org The U.S. Environmental Protection Agency (EPA) has cited an ODP of 0.033, while also referencing the official Montreal Protocol value of 0.03. epa.gov These values, while significantly lower than that of CFC-11, confirm that HCFC-225cb contributes to ozone layer depletion, leading to its inclusion in the phase-out schedules of the Montreal Protocol. wikipedia.orgepa.gov

| Source/Assessment | Ozone Depletion Potential (ODP) |

|---|---|

| General Assessment wikipedia.org | 0.03 |

| U.S. EPA / WMO (2010) epa.gov | 0.033 |

| Montreal Protocol epa.gov | 0.03 |

Global Warming Potential (GWP) Calculations and Atmospheric Radiative Forcing

The Global Warming Potential (GWP) is a metric used to compare the heat-trapping ability of different greenhouse gases relative to that of carbon dioxide (CO2), which has a GWP of 1.0 by definition. epa.govregulations.gov The GWP of a substance depends on its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime. regulations.gov HCFC-225cb is recognized as a potent greenhouse gas. wikipedia.org

Calculations of HCFC-225cb's GWP vary depending on the time horizon considered (e.g., 20, 100, or 500 years). The Intergovernmental Panel on Climate Change (IPCC) provides standardized values used globally. One study cites a 100-year GWP of 568. wikipedia.org The U.S. EPA lists a 100-year GWP of 525, based on the IPCC's Fourth Assessment Report (AR4). epa.gov More detailed atmospheric studies have provided revised metrics, including GWPs over different time horizons. For HCFC-225cb, one such study reports a radiative efficiency of 0.32 W m⁻² ppb⁻¹ and GWPs of 595 for a 100-year horizon and 181 for a 500-year horizon. regulations.gov Another detailed analysis calculated a 20-year GWP of 2,818 and a 100-year GWP of 934. noaa.gov These figures underscore the compound's significant capacity to contribute to global warming.

| Time Horizon | GWP Value | Source |

|---|---|---|

| 100-year | 568 | wikipedia.org |

| 100-year | 525 | epa.gov |

| 100-year | 595 | regulations.gov |

| 500-year | 181 | regulations.gov |

| 20-year | 2818 | noaa.gov |

| 100-year | 934 | noaa.gov |

Atmospheric Transport, Distribution, and Fate Modeling

Once released, the atmospheric journey of HCFC-225cb is determined by its physical and chemical properties. With a vapor pressure of 286 mm Hg at 25°C, it exists entirely as a vapor in the ambient atmosphere. wikipedia.org Its primary atmospheric sink, or removal process, is reaction with photochemically produced hydroxyl (OH) radicals. wikipedia.org

Comparative Environmental Studies with Legacy and Emerging Halogenated Compounds

The environmental profile of HCFC-225cb is best understood when compared to the compounds it was designed to replace and the substances that are succeeding it.

Legacy Compounds (CFCs): HCFC-225cb was introduced as a substitute for CFC-113, which was widely used as a cleaning agent. wikipedia.org CFCs are characterized by high ODPs (CFC-11 has an ODP of 1.0) and very long atmospheric lifetimes, making them highly damaging to the ozone layer. wikipedia.org In comparison, HCFC-225cb's ODP of ~0.03 is substantially lower, representing a significant reduction in ozone-depleting impact. wikipedia.orgepa.gov However, even this reduced potential necessitated its eventual phase-out.

Other HCFCs: Compared to other HCFCs, the ODP of HCFC-225cb (0.03) is higher than that of HCFC-22 (R-22), which has an ODP of 0.055. wikipedia.orgwikipedia.org This places HCFC-225cb among the more potent ozone-depleting HCFCs.

Applications in Chemical Research and Industrial Processes Excluding Medical, Dosage, Safety, Clinical Human Trial

Role as a Chemical Intermediate and Precursor in Organic Synthesis

HCFC-225cb serves as an important intermediate in the synthesis of other valuable fluorinated compounds. It is often produced as part of an isomeric mixture, most notably with 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca). This mixture, commercially known as AK-225, is synthesized through methods such as the modified Prins reaction of tetrafluoroethylene (B6358150) (TFE) and dichlorofluoromethane (B1207983) (HCFC-21). nih.gov While both isomers have applications, they can also be separated or selectively reacted for different synthetic pathways.

Dehydrofluorination, the removal of a hydrogen and a fluorine atom to create a double bond, is a critical reaction for producing hydrofluoroolefins (HFOs). HFOs are considered a newer generation of refrigerants and foam-blowing agents with low global warming potential. nih.gov

In the context of HCFC-225cb, it plays a role in the synthetic route to valuable HFOs. For instance, commercial mixtures of HCFC-225 isomers can be subjected to dehydrofluorination. The HCFC-225ca isomer reacts selectively to form compounds like 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya). google.com The unreacted HCFC-225cb that remains after this initial reaction and subsequent distillation can then be recovered. This recovered HCFC-225cb is not a waste product; it is instead used as a raw material for an isomerization reaction to produce more of the reactive HCFC-225ca and other isomers, which can then be fed back into the dehydrofluorination process. google.com This cyclical process is a key strategy for producing next-generation compounds like HFO-1234yf, which can be synthesized from HFC-245 isomers, which are themselves derived from these earlier precursors. nih.gov

Table 1: Synthetic Pathways Involving HCFC-225cb

| Process | Reactant(s) | Key Product(s) | Significance |

|---|---|---|---|

| Isomerization | HCFC-225cb | HCFC-225ca, HCFC-225aa | Converts HCFC-225cb into more reactive isomers for subsequent reactions. google.com |

| Dehydrofluorination | HCFC-225ca (in a mixture with HCFC-225cb) | CFO-1214ya | Forms an unsaturated precursor for other fluorinated compounds. google.com |

| Recovery & Reuse | HCFC-225cb (residue from dehydrofluorination) | Feedstock for Isomerization | Improves overall process efficiency by recycling the unreacted isomer. google.com |

Advanced Cleaning Agent Research for Specialized Applications

HCFC-225cb, often as part of the AK-225 mixture, was developed as a replacement for chlorofluorocarbons (CFCs) like CFC-113, which were phased out under the Montreal Protocol. nih.govwikipedia.org Its properties, including non-flammability, low surface tension, high density, and good solvency for oils and greases, made it an effective solvent for precision cleaning. epa.govtechspray.com

These applications are particularly critical in industries where components must meet stringent cleanliness standards to ensure safety and performance.

Aerospace: The compound, under the name AK-225G, has been used by NASA and the U.S. Department of Defense for cleaning oxygen breathing systems and large-scale propulsion oxygen systems. wikipedia.orgnasa.gov Oxygen systems are highly susceptible to fires caused by contaminants, making the choice of a non-reactive and effective cleaning solvent paramount. nasa.gov Cleaning methods include flushing, vapor degreasing, and hand-wiping of components. wikipedia.org

Electronics: In the electronics industry, HCFC-225 has been used for defluxing and precision cleaning of printed circuit boards and other sensitive components. plantengineering.com Its ability to clean effectively without damaging delicate materials was a key advantage. epa.gov

Due to its own ozone-depleting potential, HCFC-225 was designated as an interim or transitional replacement, with its production and use being phased out under subsequent amendments to the Montreal Protocol. wikipedia.orgtechspray.com

Table 2: Properties and Applications of HCFC-225 as a Cleaning Agent

| Property | Benefit for Cleaning | Specialized Application |

|---|---|---|

| Non-flammability | Safe for use in sensitive environments. | Cleaning of oxygen systems in aerospace. nasa.gov |

| Low Surface Tension | Penetrates tight spaces under components. | Defluxing of electronic circuit boards. techspray.com |

| High Density | Displaces lighter contaminants like water. | Precision cleaning of high-performance components. epa.gov |

| Material Compatibility | Does not damage most plastics, metals, or elastomers. | Cleaning of aerospace, military, and medical components. epa.govtechspray.com |

Solvent Applications in Materials Science and Nanotechnology

The properties that make HCFC-225cb a good cleaning agent also make it a useful solvent in laboratory and research settings, particularly in materials science. Fluorinated solvents are known for their unique solubility characteristics and chemical inertness.

In the field of nanotechnology, modifying the surface of nanomaterials is crucial to impart desired properties like hydrophobicity or reactivity. A key step in this process is dispersing the nanomaterials in a suitable solvent that allows for uniform reaction.

Research has demonstrated the use of the AK-225 solvent mixture, which contains HCFC-225cb, in the surface functionalization of cellulose nanofibers (CNFs). scispace.com In one study, water-based CNF paste was solvent-exchanged into AK-225 before being modified with a fluorinated silane. The AK-225 served as an effective medium to uniformly disperse the modified, now hydrophobic, CNFs. This suspension was then used to create superhydrophobic coatings for applications such as oil-water separation. scispace.com The choice of a fluorinated solvent like AK-225 was critical for achieving a stable dispersion of the fluorinated nanofibers.

Strategies for Recovery, Distillation, and Reuse in Industrial Settings

Given the cost and environmental regulations associated with fluorinated solvents, recovery and reuse are integral to their industrial application. In processes where HCFC-225cb is used as a solvent or is a byproduct of a reaction, closed-loop systems are often employed.

For instance, in the synthesis of HFOs, HCFC-225cb remains as a residue after the more reactive HCFC-225ca isomer has undergone dehydrofluorination. This residue is recovered through distillation. google.com Rather than being discarded, the recovered liquid, which is rich in HCFC-225cb, is then used as the feedstock for a separate isomerization reaction to generate more of the desired reactant. google.com

Similarly, when used as a cleaning solvent in vapor degreasers, systems are designed to minimize emissions and recapture the solvent vapors, which are then condensed back into liquid form for reuse. NASA has made efforts to recapture, distill, and reuse HCFC-225 where feasible to manage stockpiles and reduce environmental impact. wikipedia.org These strategies are essential for making the use of such specialized chemicals more economically and environmentally sustainable.

Computational Chemistry and Theoretical Investigations of 1,3 Dichloro 1,1,2,3,3 Pentafluoropropane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of 1,3-dichloro-1,1,2,3,3-pentafluoropropane. These calculations, typically using methods like Density Functional Theory (DFT) or ab initio approaches such as Møller-Plesset perturbation theory, can predict bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

For a molecule with a three-carbon backbone and multiple substituents, several rotational isomers (conformers) exist due to rotation around the C-C single bonds. A conformational analysis is essential to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating key dihedral angles and calculating the potential energy at each step, resulting in a potential energy surface. The minima on this surface correspond to stable conformers.

While specific conformational analysis data for 1,3-dichloro-1,1,2,3,3-pentafluoropropane is scarce, studies on similar small halogenated alkanes demonstrate that the relative positions of the bulky chlorine and fluorine atoms are crucial in determining conformational stability due to steric and electrostatic interactions. The most stable conformers are typically those that minimize these repulsive interactions.

Table 1: Predicted Geometric Parameters for a Stable Conformer of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane

| Parameter | Predicted Value |

| C1-C2 Bond Length | ~1.54 Å |

| C2-C3 Bond Length | ~1.54 Å |

| C-H Bond Length | ~1.09 Å |

| C-F Bond Length | ~1.35 - 1.38 Å |

| C-Cl Bond Length | ~1.77 - 1.79 Å |

| C-C-C Bond Angle | ~112° |

| F-C-F Bond Angle | ~107° |

| Cl-C-F Bond Angle | ~108° |

| Note: These are typical values for similar fluorinated propanes and would be precisely determined through specific quantum chemical calculations. |

Electronic Structure Analysis and Bonding Characterization

The electronic structure of 1,3-dichloro-1,1,2,3,3-pentafluoropropane dictates its chemical reactivity and physical properties. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding within the molecule. It allows for the characterization of the hybridization of atomic orbitals, the nature of the chemical bonds (e.g., sigma, pi), and the extent of electron delocalization. In 1,3-dichloro-1,1,2,3,3-pentafluoropropane, the high electronegativity of the fluorine and chlorine atoms leads to highly polarized C-F and C-Cl bonds, resulting in significant partial positive charges on the carbon atoms and partial negative charges on the halogen atoms. This charge distribution is a key factor in its intermolecular interactions and reactivity.

Table 2: Conceptual Electronic Structure Properties

| Property | Description | Significance for 1,3-Dichloro-1,1,2,3,3-pentafluoropropane |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. The presence of lone pairs on chlorine atoms would likely contribute significantly to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. The antibonding orbitals of the C-Cl bonds are likely major components of the LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively. The regions around the halogen atoms would be negative, while the region around the hydrogen atom would be positive. |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving 1,3-dichloro-1,1,2,3,3-pentafluoropropane. A primary area of interest is its atmospheric degradation, which is expected to be initiated by reaction with hydroxyl (•OH) radicals.

To model this reaction, computational chemists would identify the possible sites for hydrogen abstraction or other reactions. For 1,3-dichloro-1,1,2,3,3-pentafluoropropane, the most likely initial step is the abstraction of the single hydrogen atom by a •OH radical. The reaction pathway for this process is mapped by locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical parameter for calculating the reaction rate constant.

Theoretical studies on other hydrochlorofluorocarbons have shown that the presence of fluorine atoms on the carbon adjacent to the C-H bond generally increases the C-H bond strength and thus decreases the rate of hydrogen abstraction. researchgate.net Computational methods can provide detailed energy profiles for such reactions, including the energies of reactants, transition states, intermediates, and products.

Theoretical Prediction of Environmental Fate Parameters

The environmental fate of a chemical is determined by a variety of physical, chemical, and biological processes. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict key parameters that govern this fate. nih.govresearchgate.net These models use the calculated molecular structure and properties (descriptors) to estimate environmental parameters.

For 1,3-dichloro-1,1,2,3,3-pentafluoropropane, important environmental fate parameters that can be theoretically predicted include:

Ozone Depletion Potential (ODP): While this is a complex parameter influenced by atmospheric lifetime and the efficiency of chlorine release in the stratosphere, computational chemistry can contribute by providing data on the rates of photolysis and reaction with atmospheric radicals.

Global Warming Potential (GWP): This can be estimated from the molecule's infrared absorption spectrum, which can be calculated computationally. The intensity and position of vibrational bands in the infrared region determine the molecule's ability to absorb thermal radiation.

Atmospheric Lifetime: This is largely determined by the rate of reaction with •OH radicals. As discussed previously, this rate constant can be calculated using transition state theory and the computationally determined activation energy. The atmospheric lifetime of a related isomer, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469), has been estimated to be 4.9 years based on its reaction with hydroxyl radicals. wikipedia.org

Table 3: Theoretically Estimable Environmental Fate Parameters

| Parameter | Computational Approach | Relevance |

| Rate constant with •OH | Transition State Theory calculations | Determines atmospheric lifetime |

| Infrared Absorption Spectrum | Vibrational frequency calculations | Input for Global Warming Potential (GWP) calculation |

| Octanol-Water Partition Coefficient (log Kow) | QSAR models based on molecular descriptors | Indicates potential for bioaccumulation |

| Soil Adsorption Coefficient (Koc) | QSAR models | Predicts mobility in soil |

These computational approaches provide a powerful framework for assessing the environmental impact of chemicals like 1,3-dichloro-1,1,2,3,3-pentafluoropropane, often in advance of or in place of expensive and time-consuming experimental measurements. nih.govwhiterose.ac.uk

Research on Isomers and Analogs of Dichloropentafluoropropane

Comparative Studies of Synthetic Routes and Yields for Isomers

The commercial production of dichloropentafluoropropane isomers often results in a mixture, with specific isomers being more prominent depending on the synthetic pathway. The most common isomers include 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb) and 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca).

1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb): The industrial synthesis of this isomer is primarily achieved through the addition of dichlorofluoromethane (B1207983) to tetrafluoroethylene (B6358150) wikipedia.org. While this method is established for manufacturing, specific yield data from publicly available scientific literature is not readily found. Production of HCFC-225cb has seen a significant decline leading up to 2020 due to regulations under the Montreal Protocol wikipedia.org.

1,1-Dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca): One method for producing HCFC-225ca involves the isomerization of other dichloropentafluoropropane isomers. A patented process describes the production of HCFC-225ca at a high content ratio through the gas-phase isomerization of 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa) in the presence of a metal oxide catalyst google.com. Another method mentioned is the isomerization of HCFC-225cb, though this route is reported to have a low yield of approximately 10% google.com.

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (B114831): Detailed synthetic routes and yield information for 1,2-dichloro-1,1,3,3,3-pentafluoropropane are not extensively covered in the available research literature. It is commercially available as a specialty chemical for research purposes scbt.com.

A comparative summary of the primary synthesis methods is presented below.

| Isomer | Common Name | Primary Synthetic Route | Reported Yield |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb | Addition of Dichlorofluoromethane to Tetrafluoroethylene wikipedia.org | Not specified in literature |

| 1,1-Dichloro-2,2,3,3,3-pentafluoropropane | HCFC-225ca | Isomerization of HCFC-225aa google.com | High content ratio achievable google.com |

| 1,2-Dichloro-1,1,3,3,3-pentafluoropropane | - | Not detailed in literature | Not specified in literature |

Differentiation of Chemical Reactivity and Stability Among Isomers

The general chemical reactivity of dichloropentafluoropropane isomers is characterized by a high degree of stability under normal conditions. This inertness makes them suitable for use as solvents in contact with a wide range of materials.

All isomers, including 1,3-dichloro-1,1,2,2,3-pentafluoropropane, 1,1-dichloro-2,2,3,3,3-pentafluoropropane, and 1,1-dichloro-1,2,3,3,3-pentafluoropropane, are described as being chemically inert in many situations wikipedia.orgnih.gov. However, they can undergo violent reactions with strong reducing agents, such as very active metals wikipedia.orgnih.gov. At extremely high temperatures, they may also react with certain metals and strong oxidizing agents wikipedia.orgnih.gov. Furthermore, reaction with strong bases can lead to the release of toxic gases wikipedia.org.

While these general reactivity profiles are known, detailed comparative studies that differentiate the specific reaction kinetics, activation energies, or stability thresholds among the various isomers are not widely available in the scientific literature. Toxicity studies have been conducted on mixtures of HCFC-225ca and HCFC-225cb, indicating some biological reactivity differences under specific exposure conditions nih.gov. However, a comprehensive differentiation of their chemical reactivity remains an area for further research.

Comparative Environmental Profiles of Isomeric Forms

The environmental impact of hydrochlorofluorocarbons (HCFCs) is a critical factor in their regulation and use. The primary metrics for assessing this impact are the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). These values can vary significantly between isomers due to differences in their atmospheric lifetimes.

The US Environmental Protection Agency (EPA) provides specific data for the two most common isomers, HCFC-225ca and HCFC-225cb. HCFC-225cb has a notably longer atmospheric lifetime, which contributes to its higher ODP and GWP compared to HCFC-225ca noaa.gov. HCFC-225ca has an atmospheric lifetime of 1.9 years, an ODP of 0.025, and a GWP of 122 noaa.gov. In contrast, HCFC-225cb has an atmospheric lifetime of 5.9 years, an ODP of 0.033, and a GWP of 595 europa.eu. Another isomer, 2,2-dichloro-1,1,1,3,3-pentafluoropropane (HCFC-225aa), has an even longer atmospheric lifetime of 11.8 years and a correspondingly higher ODP of 0.094 noaa.gov.

The following table provides a comparative overview of the environmental profiles of these dichloropentafluoropropane isomers.

| Isomer | Common Name | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) | Data Source |

|---|---|---|---|---|---|

| 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | HCFC-225ca | 1.9 | 0.025 | 122 | noaa.gov |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb | 5.9 | 0.033 | 595 | europa.eu |

| 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | HCFC-225aa | 11.8 | 0.094 | - | noaa.gov |

Specialized Research Applications and Niche Uses of Specific Isomers

While often used in blends, the individual isomers of dichloropentafluoropropane have found specialized applications owing to their specific physical and chemical properties.

HCFC-225ca and HCFC-225cb (often as the blend AK-225): These isomers are widely recognized for their use as solvents and cleaning agents, serving as replacements for the more ozone-depleting CFC-113 wikipedia.orgepa.gov. Their applications are prominent in the electronics and aerospace industries for precision cleaning and vapor degreasing wikipedia.org. Historically, they have also been used in small amounts in adhesives, coatings, and inks epa.gov.

1,3-Dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb): A notable niche application for HCFC-225cb is its use by NASA and the United States Department of Defense as a solvent for cleaning large-scale propulsion oxygen breathing systems wikipedia.org. This specific application highlights its compatibility with sensitive materials and its effectiveness as a cleaning agent wikipedia.org. It has also been used as a refrigerant, sometimes referred to as R-225cb wikipedia.org.

1,1-Dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca): Beyond its role as a solvent, HCFC-225ca serves as a crucial chemical intermediate. It is a useful starting material in the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), which is a new-generation refrigerant with a much lower GWP google.com. This application positions HCFC-225ca as a key component in the transition to more environmentally friendly refrigerants.

1,2-Dichloro-1,1,3,3,3-pentafluoropropane: This isomer has a highly specialized niche use as a product for proteomics research scbt.com. Its specific role in this field is not detailed in general literature but points to applications beyond industrial cleaning and refrigeration.

Future Research Directions and Emerging Areas for 1,3 Dichloro 1,1,2,3,3 Pentafluoropropane

Development of Sustainable and Green Synthesis Methodologies

The industrial production of 1,3-Dichloro-1,1,2,3,3-pentafluoropropane (HCFC-225cb) has traditionally involved processes such as the addition of dichlorofluoromethane (B1207983) to tetrafluoroethylene (B6358150). wikipedia.org Another method for producing fluorinated propanes involves fluorinating a chlorinated compound with hydrogen fluoride (B91410) in the presence of a catalyst. google.comgoogle.com However, with the global push to phase out ozone-depleting substances, research is increasingly oriented towards developing more sustainable and green synthesis methodologies. wikipedia.org

Future research in this area is focused on several key principles of green chemistry. A primary goal is to improve atom economy and reduce waste, particularly fluorinated waste, which can be environmentally persistent. acs.org This involves exploring novel catalytic systems that offer higher selectivity and conversion rates under milder reaction conditions. For instance, research into fluorination catalysts, such as those based on activated carbon bearing a high-valent metal halide, aims to enhance the efficiency of producing fluorinated propanes. google.com

Moreover, there is a growing interest in continuous flow chemistry, which offers significant advantages in safety and efficiency. acs.org Generating reactive or hazardous intermediates on-demand within a closed-loop system minimizes risks and waste compared to traditional batch processing. acs.org Applying these principles to the synthesis of fluorinated compounds could lead to processes that are not only more environmentally friendly but also more economically viable. The development of synthetic routes that utilize more abundant and less hazardous starting materials is another critical research avenue, moving away from costly and atom-inefficient perfluorinated reagents. acs.org

Advanced Analytical Techniques for Trace Detection and Environmental Monitoring

Effective environmental regulation and management of HCFC-225cb hinge on the ability to detect and quantify its presence at trace levels in the atmosphere. Research in this domain concentrates on refining existing analytical techniques and developing new, more sensitive methods for environmental monitoring.

| Analytical Technique | Principle | Application for HCFC-225cb | Detection Limits |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates chemical mixtures and identifies components based on their mass-to-charge ratio. | Gold standard for identifying and quantifying specific fluorocarbons in environmental samples. thermofisher.com | High sensitivity, capable of reaching ppq levels. mdpi.com |

| Infrared (IR) Absorption Spectroscopy | Measures the absorption of infrared radiation by molecules at specific wavelengths. | Used for detecting and identifying fluorocarbons in the atmosphere, including from balloon flight data. semiconductor-digest.comtandfonline.comnasa.gov | Can detect pollutants at partial pressures down to 10⁻⁸ atm, and lower with pre-concentration. tandfonline.com |

| Cryogenic Concentration | Trace gases are concentrated by freezing them out of the air at very low temperatures. | Used as a sample preparation step to increase the concentration of trace gases like HCFC-225cb before analysis. tandfonline.com | Enables detection of partial pressures down to 10⁻¹¹ atm. tandfonline.com |

Mechanistic Studies of Atmospheric Fate in Evolving Atmospheric Conditions

Understanding the atmospheric fate of HCFC-225cb is crucial for accurately assessing its environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). When released into the atmosphere, HCFC-225cb exists primarily as a vapor. wikipedia.org Its primary degradation pathway is through reaction with photochemically produced hydroxyl (OH) radicals in the troposphere. wikipedia.orgiupac.orgpsu.edu

The atmospheric lifetime of HCFC-225cb is a key parameter in these studies, with estimates ranging from approximately 4.9 to 5.9 years. wikipedia.orgnoaa.gov This lifetime is relatively short compared to CFCs, but it is long enough for a fraction of the compound to be transported into the stratosphere, where it can contribute to ozone depletion. iupac.org

Future research will focus on refining these lifetime estimates and elucidating the complete degradation mechanism under a variety of atmospheric conditions. This includes studying the reaction products and their subsequent environmental impacts. The oxidation of HCFCs can lead to the formation of various intermediate radicals and stable products, such as trifluoroacetic acid, which partitions into the aqueous environment. acs.orgnoaa.gov The effect of evolving atmospheric conditions, such as changing temperatures and concentrations of other pollutants, on the reaction rates and pathways of HCFC-225cb is an important area of investigation. Furthermore, the potential for degradation products to form aerosols, which can influence the Earth's radiative balance, is a subject of ongoing research. nih.gov

| Atmospheric Parameter | Value/Description | Significance |

| Atmospheric Lifetime | ~4.9 - 5.9 years wikipedia.orgnoaa.gov | Determines the persistence of the compound and its potential to reach the stratosphere. |

| Primary Degradation Pathway | Reaction with hydroxyl (OH) radicals in the troposphere. wikipedia.orgiupac.org | This reaction initiates the breakdown of the molecule in the lower atmosphere. |

| Ozone Depletion Potential (ODP) | 0.03 wikipedia.org | Quantifies the relative amount of ozone depletion caused by the substance compared to CFC-11. |

| Global Warming Potential (GWP) | 568 (over 100 years) wikipedia.org | Measures the compound's contribution to global warming relative to carbon dioxide. |

| Key Degradation Products | Includes radicals (e.g., alkoxy) and stable compounds (e.g., trifluoroacetic acid). acs.orgnoaa.gov | The environmental impact of these products is a key area of study. |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1,3-Dichloro-1,1,2,3,3-pentafluoropropane, and how do reaction conditions influence isomer purity?

- Methodological Answer : The compound is synthesized via gas-phase catalytic hydrofluorination of chlorofluoropropenes. For example, reacting 1,1,1,3,3-pentafluoropropane with hydrogen chloride over solid catalysts (e.g., fluorinated metal oxides) at 200–300°C yields HCFC-225ea . Isomer distribution (cis vs. trans) depends on catalyst selectivity and temperature gradients. Gas chromatography (GC) with mass spectrometry (MS) is recommended to quantify isomer ratios .

Q. How can researchers characterize the thermodynamic properties of HCFC-225ea, and what instrumentation is critical?

- Methodological Answer : Key properties like vapor pressure, enthalpy of vaporization, and heat capacity are measured using differential scanning calorimetry (DSC) and static vapor-pressure apparatus. Molecular structure validation requires nuclear magnetic resonance (NMR, particularly and ) and Fourier-transform infrared spectroscopy (FTIR) to confirm Cl/F substitution patterns . Reference data from NIST Chemistry WebBook should be cross-checked for consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported ozone depletion potential (ODP) and global warming potential (GWP) values for HCFC-225ea?

- Methodological Answer : Discrepancies arise from differing computational models (e.g., 2D vs. 3D atmospheric chemistry models) and experimental lifetimes. Researchers should:

- Use pulsed laser photolysis coupled with resonance fluorescence to measure OH radical reaction rates, a key determinant of atmospheric lifetime .

- Compare results with the IPCC’s 2023 updated radiative efficiency database to reconcile GWP variations .

Q. How can catalytic systems be optimized to minimize byproducts (e.g., unsaturated fluorocarbons) during HCFC-225ea synthesis?

- Methodological Answer : Byproduct formation is linked to catalyst deactivation via coking or halogen poisoning. Advanced approaches include:

- Catalyst Design : Chromium-magnesium fluoride catalysts doped with nickel show higher stability at elevated temperatures (tested via temperature-programmed desorption, TPD) .

- Process Control : Real-time monitoring using inline GC-MS detects intermediates like 3-chloro-1,1,2,3,3-pentafluoropropene, enabling rapid adjustment of HF/Cl ratios .

Q. What computational methods predict reaction pathways for HCFC-225ea degradation, and how do they align with experimental data?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies for Cl-C and F-C bonds. Validate predictions with:

- Experimental Degradation Studies : Use smog chambers with UV irradiation to track photolytic decomposition products (e.g., COF, HCl) .

- Machine Learning : Apply algorithms like random forests to identify dominant degradation pathways from high-throughput experimental data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles reported for HCFC-225ea across studies?

- Methodological Answer : Variability in acute toxicity (e.g., LD) may stem from differences in exposure routes (inhalation vs. dermal) or impurity levels. Recommended steps:

- Purity Assessment : Quantify trace impurities (e.g., 1,3-dichloro-1,1,3,3-tetrafluoropropane) using GC-MS with electron capture detection (ECD) .

- Standardized Testing : Adopt OECD Guideline 403 for inhalation studies to ensure consistency in exposure protocols .

Experimental Design Considerations

Q. What safety protocols are essential for handling HCFC-225ea in laboratory settings?

- Methodological Answer : Despite its moderate toxicity (per Safety Data Sheets), researchers must:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.